molecular formula C10H14ClNO4S2 B030883 (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-13-8

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No. B030883
M. Wt: 311.8 g/mol
InChI Key: FMNGDEKOOMHKNT-MRVPVSSYSA-N
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Description

The compound is a part of a broader class of chemicals known for their unique structures and potential in various fields of chemistry and pharmacology. Thieno[3,2-e][1,2]thiazines are heterocyclic compounds that have drawn attention due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related thieno[3,2-e][1,2]thiazines involves several key steps, including ring expansion, cyclization, and functionalization. For instance, a novel synthesis route for biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides demonstrates the complexity and versatility of synthesizing these compounds (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[3,2-e][1,2]thiazines is characterized by the presence of sulfur and nitrogen within the heterocyclic framework, contributing to their unique chemical behavior. The crystallographic analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide reveals detailed insights into the molecule's conformation and intermolecular interactions (Siddiqui et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including Pummerer reactions, which are significant for their synthetic utility. The unusual Pummerer reactions of related dihydro-1,4-thiazines highlight the reactivity of the sulfur atom in these molecules (Kitchin & Stoodley, 1972).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. Studies on related thiazines provide insights into how these properties can be influenced by the molecular structure.

Chemical Properties Analysis

Thieno[3,2-e][1,2]thiazines exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential catalytic activities. The catalytic efficiency of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesizing heterocyclic compounds underscores the chemical versatility of these molecules (Khazaei et al., 2015).

Scientific Research Applications

Green Synthesis and Medicinal Importance

Thiazine derivatives, including compounds like (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, are recognized for their significant pharmacological potential. Research highlights the synthesis of thiazine derivatives through green methods, emphasizing their biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties. These compounds are considered promising for further medicinal exploration due to their diverse pharmacological profiles (Badshah & Naeem, 2016).

Broad Spectrum Pharmacological Profiles

The thiazine scaffold is integral to the development of compounds with extensive pharmacological activities, including anti-proliferative, anti-bacterial, antipsychotic, and anti-inflammatory effects. This versatility makes thiazine derivatives valuable in the synthesis of medicinally active agents, providing new avenues for drug design and therapeutic applications (Choudhary, Silakari, & Singh, 2018).

Polymer-Supported Syntheses of Heterocycles

Innovative approaches to synthesizing heterocycles bearing thiazine scaffolds using solid-phase synthesis (SPS) have been explored. These methods facilitate the creation of diverse compounds with various functionalizations, contributing to the expanding field of heterocyclic chemistry and offering new possibilities for drug development (Králová, Ručilová, & Soural, 2018).

Synthetic Strategies and Applications

Research on synthetic strategies for benzothiazines highlights their potential in various industrial applications, including as herbicides. The structural similarity of benzothiazines to phenothiazine drugs underlines their medicinal relevance, suggesting their capability as drug candidates for treating a wide array of diseases (Mir, Dar, & Dar, 2020).

properties

IUPAC Name

(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNGDEKOOMHKNT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432957
Record name (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

CAS RN

160982-13-8
Record name (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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